3-Amino-4-methoxy-3-methylbutan-1-ol
Overview
Description
3-Amino-4-methoxy-3-methylbutan-1-ol is an organic compound with the molecular formula C6H15NO2. It is a versatile compound used in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the hydroamination of olefins using nitroarenes as intermediates . This method is advantageous due to its efficiency and the ability to produce sterically hindered amines.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of butene with methanol in the presence of an acid catalyst . This process yields methyl tert-butyl ether (MTBE), which can be further processed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-4-methoxy-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical interactions. These properties make it a valuable compound for studying enzyme mechanisms and drug-receptor interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methyl-1-butanol: This compound is a structural isomer and is used as a solvent in various industrial applications.
3-Amino-4-methoxyacetophenone: Another similar compound used in organic synthesis and medicinal chemistry.
(S)-(+)-2-Amino-3-methyl-1-butanol: This compound is an enantiomer and is used in the synthesis of chiral molecules.
Uniqueness
3-Amino-4-methoxy-3-methylbutan-1-ol is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its sterically hindered structure makes it particularly valuable in the synthesis of complex organic molecules and drug candidates .
Properties
IUPAC Name |
3-amino-4-methoxy-3-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(7,3-4-8)5-9-2/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKFJANHDTOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.